Isocaffeine vs. Caffeine: Differential Modulation of Intracellular Calcium ([Ca2+]i) Signaling
In a direct functional comparison in rat ventricular myocytes, isocaffeine was completely inactive at inducing calcium release, in stark contrast to caffeine and theophylline. This functional null activity is a primary differentiator [1].
| Evidence Dimension | Induction of [Ca2+]i rise |
|---|---|
| Target Compound Data | Isocaffeine: No rise in [Ca2+]i detected. |
| Comparator Or Baseline | Caffeine (10 mM) produced a transient rise of [Ca2+]i. Theophylline also produced a transient increase. |
| Quantified Difference | Qualitative difference: Caffeine and theophylline are active; isocaffeine is completely inactive. |
| Conditions | Rat isolated ventricular myocytes, fluorescence measurement with Indo-1. |
Why This Matters
This stark functional divergence establishes isocaffeine as an essential negative control for experiments investigating caffeine's calcium-mediated effects, ensuring observed phenomena are specific to the 7-methylxanthine structure.
- [1] Donoso, P., O'Neill, S. C., Dilly, K. W., Negretti, N., & Eisner, D. A. (1994). Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes. British journal of pharmacology, 111(2), 455-458. View Source
